

# Defactinib monotherapy versus combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

Get Quote

## Monotherapy vs. Combination Therapy Efficacy Data

The table below summarizes key efficacy findings for **defactinib** from recent preclinical and clinical studies.

| Cancer Type | Therapy Regimen | Experimental Model / Patient Population | Key Efficacy Findings | Source / Citation |
|-------------|-----------------|-----------------------------------------|-----------------------|-------------------|
|-------------|-----------------|-----------------------------------------|-----------------------|-------------------|

| **Various Solid Tumors** (incl. LGSOC, NSCLC) | **Defactinib** + Avutometinib (RAF-MEK clamp) | Phase 1 clinical trial (FRAME); patients with advanced solid tumors [1] | • **ORR: 42.3%** (11/26) in LGSOC • **Median PFS: 20.1 months** in LGSOC • Tolerable safety profile with intermittent dosing [1] | [1] | | **Adrenocortical Carcinoma (ACC)** | **Defactinib** + Mitotane | Preclinical study (in vitro, xenografts); H295R, SW13, HAC15 cell lines [2] [3] | • **Effective anti-tumor activity** in vitro • **Significantly reduced tumor volume & number of macrometastases** in vivo vs. mitotane/control • No observed toxicity or drug-drug interactions in vivo [2] [3] | [2] [3] | | **Uveal Melanoma (UM)** | **Defactinib** + MEK inhibitor or PKC inhibitor | Preclinical study (in vitro, PDX); panel of UM cell lines [4] | • **Highly synergistic** reduction in cell viability & induction of apoptosis • **Remarkable in vivo activity** in UM patient-derived xenografts [4] | [4] | | **General Solid Tumors** | **Defactinib** Monotherapy | Early-phase clinical trials (as referenced in later studies) | **Limited efficacy** when used as a single agent [3] [1] | [3] [1] |

## Detailed Experimental Protocols

For your experimental planning, here are the detailed methodologies from the key studies cited above.

- FRAME Phase 1 Clinical Trial (**Defactinib** + Avutometinib) [1]
  - **Study Design:** First-in-human, phase 1 trial with dose escalation and expansion cohorts.
  - **Dosing Schedule (RP2D):** 28-day cycle with **avutometinib 3.2 mg orally, once daily, twice weekly** and **defactinib 200 mg orally, twice daily, 7 days a week**. Both drugs were administered on a **3 weeks on, 1 week off** schedule.
  - **Endpoints:** Primary endpoint was to determine the recommended phase 2 dose (RP2D). Secondary endpoints included safety, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary efficacy (objective response rate ORR, progression-free survival PFS).
  - **PK/PD Analysis:** Blood samples were collected for drug concentration. Paired tumor biopsies were analyzed for target engagement (p-MEK, p-ERK, p-FAK).
- Preclinical Study in Adrenocortical Carcinoma (**Defactinib** + Mitotane) [2] [3]
  - **In Vitro Models:** Used **H295R, SW13, and mitotane-sensitive/resistant HAC15** adrenocortical carcinoma cell lines.
  - **Assays:** Conducted functional assays (cell viability, proliferation), transcriptomic profiling (RNA sequencing), and grew cells in **2D monolayers and 3D Matrigel-scaffolded cultures**.
  - **In Vivo Models:** Used xenograft models in mice. Drug interactions were assessed using NMR, and toxicity was monitored in vivo.
  - **Data Analysis:** Gene set enrichment analysis (GSEA) of sequencing data identified dysregulation of focal adhesion pathways. Tumor volume and metastasis were quantified in xenografts.
- Preclinical Study in Uveal Melanoma (**Defactinib** Combinations) [4]
  - **In Vitro Screening:** A panel of UM cell lines was treated with **defactinib** and other inhibitors (MEK, PKC) in a **6x6 matrix dilution design**.
  - **Viability & Apoptosis:** Cell viability was measured using **MTT assay after 5 days of treatment**. Synergy was calculated based on the combination's synergistic potential. Apoptosis was assessed using **Caspase-Glo 3/7 assay**.
  - **In Vivo Validation:** Efficacy of synergistic combinations was confirmed in **UM patient-derived xenograft (PDX) models**.
  - **Immunoblotting:** Protein extracts from treated cells were analyzed by **Western blot** for markers like pERK, pFAK, and cleaved PARP to confirm pathway inhibition.

## Mechanism of Action & Signaling Pathways

The efficacy of **defactinib** combinations stems from targeting complementary survival pathways in cancer cells. The diagram below illustrates the key signaling pathways and where **defactinib** and its combination partners act.



[Click to download full resolution via product page](#)

The rationales for these combinations are well-supported:

- Dual Pathway Inhibition: **Defactinib combinations with MEK inhibitors (like avutometinib) or PKC inhibitors** simultaneously target the **MAPK pathway** and the **FAK/YAP pathway** [4] [1]. This overcomes the adaptive resistance and pathway plasticity often seen with single-agent therapy.
- Enhanced Immunogenic Cell Death (ICD): Preclinical evidence suggests that FAK inhibitors can enhance the immunogenic cell death induced by certain chemotherapies, potentially priming the tumor microenvironment for better response to immunotherapy [5].
- Synergy in Specific Genetic Contexts: **In cancers driven by specific mutations, such as GNAQ/GNA11 in uveal melanoma**, the non-canonical activation of YAP via FAK creates a strong dependency, making the FAK/MEK combination particularly effective [4].

## Key Takeaways for Research and Development

- **Defactinib is primarily a combination agent** based on current data, with limited single-agent activity in advanced solid tumors.
- **Intermittent dosing schedules** are critical for managing tolerability in combinations, especially with MEK inhibitors, without sacrificing efficacy [1].
- The most promising clinical results to date are in **low-grade serous ovarian cancer (LGSOC)**, an area of high unmet need, where the **defactinib** and avutometinib combination has achieved Breakthrough Therapy designation [3] [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Defactinib with avutometinib in patients with solid tumors [nature.com]
2. Defactinib in Combination with Mitotane Can Be an ... [pubmed.ncbi.nlm.nih.gov]
3. Defactinib in Combination with Mitotane Can Be an ... [mdpi.com]
4. FAK Inhibitor-Based Combinations with MEK or PKC ... [pmc.ncbi.nlm.nih.gov]
5. Pharmaceutical combination of fak inhibitor and ... [patents.google.com]

To cite this document: Smolecule. [Defactinib monotherapy versus combination therapy efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[[https://www.smolecule.com/products/b001669#defactinib-monotherapy-versus-combination-therapy-  
efficacy](https://www.smolecule.com/products/b001669#defactinib-monotherapy-versus-combination-therapy-efficacy)]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)